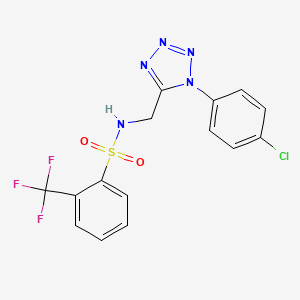

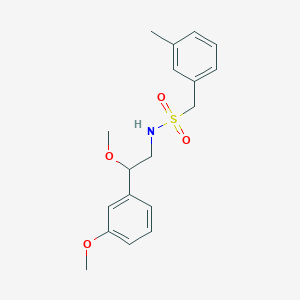

![molecular formula C13H16BrN3O B2463963 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol CAS No. 306290-80-2](/img/structure/B2463963.png)

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol, also known as BZA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZA belongs to the class of triazolobenzodiazepines and has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

One area of scientific research involving the structural motif related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol focuses on its synthesis and antibacterial activity. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives demonstrated significant activity against S. aureus and C. albicans, with one compound outperforming the reference drug Cefixime and displaying comparable activity to the antibiotic Linezolid (Demchenko et al., 2021).

Synthesis of Heterocyclic Compounds

Another line of investigation is the efficient synthesis of heterocyclic compounds, with triazolo[4,3-a]azepin-3-one(thiol) being an example. These compounds are noted for their high bioactivity and additive values, suggesting potential applications in various fields including pharmaceuticals (Sun Jiang-tao, 2010).

Novel Synthetic Approaches

Research also encompasses novel synthetic approaches to create derivatives of triazoloazepines. For instance, new pyrazolo- and triazolo[5,1-c][1,2,4]triazepines were prepared via intermolecular Wittig reaction, highlighting the potential for developing effective drugs from these compounds (Barsy et al., 2000).

Regioselectivity and Cyclization

Research into the regioselectivity of cyclization reactions involving triazolo[4,3-a]azepin compounds has provided insights into the structural determination and synthesis optimization for potential drugs. This includes studies on 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone, which led to more thermodynamically advantageous isomers (Perekhoda et al., 2017).

Synthesis of Triazolobenzodiazepine Analogues

Efficient synthesis methods for triazolobenzodiazepine analogues have been developed, showcasing the potential for creating novel compounds with significant yields. This research underlines the versatility and potential pharmacological applications of compounds structurally related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (Asgari et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

Similar compounds have shown to affect the activity of ache . Reduced AChE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound may affect biochemical pathways related to oxidative stress. Similar compounds have been found to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury . Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action can result in significant changes at the molecular and cellular levels. For instance, similar compounds have been found to reduce AChE activity, leading to behavioral changes and body movement impairment . They also increase the production of ROS and MDA, which can cause cellular damage .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCFAOXLRPGYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

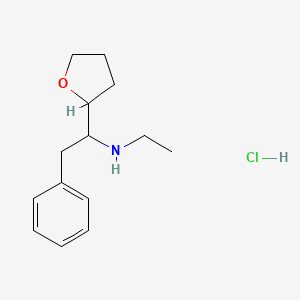

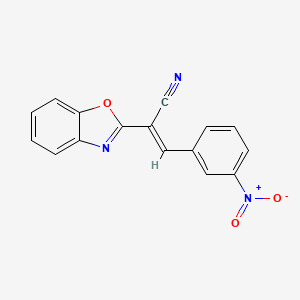

![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)

![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

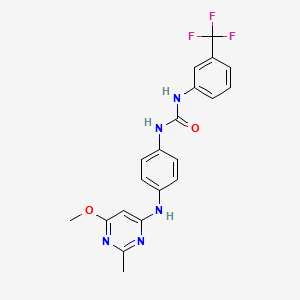

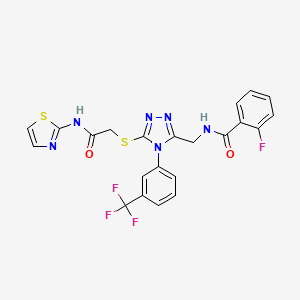

![5-Methyl-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide](/img/structure/B2463899.png)

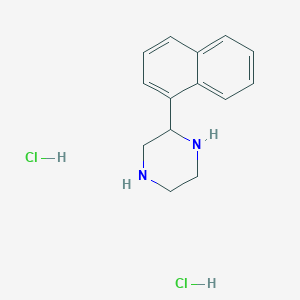

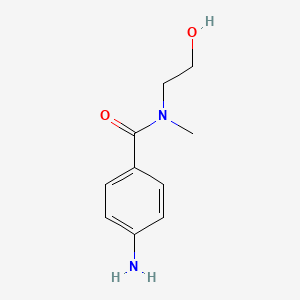

![5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide](/img/structure/B2463900.png)

![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)